N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine typically involves multi-step organic reactions. One common approach is the Ullmann coupling reaction, which involves the coupling of 2,6-dichlorophenylamine with 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine under high-temperature conditions in the presence of a copper catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine is utilized in the study of protein interactions and enzyme inhibition. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: This compound has potential applications in the development of new pharmaceuticals. Its structural properties may be exploited to create drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism by which N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine
N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (with different substituents)
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the 3,3'-dimethyl group, which can influence its reactivity and binding properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of organic chemistry and beyond.
Properties
Molecular Formula |
C26H20Cl4N2 |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-[4-(2,6-dichloroanilino)-3-methylphenyl]-2-methylphenyl]aniline |
InChI |
InChI=1S/C26H20Cl4N2/c1-15-13-17(9-11-23(15)31-25-19(27)5-3-6-20(25)28)18-10-12-24(16(2)14-18)32-26-21(29)7-4-8-22(26)30/h3-14,31-32H,1-2H3 |
InChI Key |
IERPIOZTQPWCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=C(C=CC=C3Cl)Cl)C)NC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.